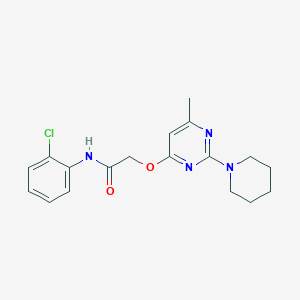
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It may also include yield percentages and discussion of any by-products formed .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the mechanisms of the reactions it undergoes .Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, optical activity, and acidity/basicity. Computational methods might also be used to predict certain properties .Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Research
This compound has been studied for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it can prevent the proliferation of cancerous cells. The compound’s ability to inhibit tubulin polymerization, which is essential for cell division, makes it a candidate for anti-cancer drugs .
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a valuable trait in the development of chemotherapeutic agents. By preventing the formation of microtubules, essential for cell division, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can halt the spread of cancer cells .
Heavy Metal Ion Removal
Research has indicated that derivatives of this compound could be used in the removal of heavy metal ions from water. This application is particularly relevant for environmental cleanup and water treatment facilities, where heavy metal contamination is a concern .
Drug Carriers
The structural properties of this compound suggest potential use as a drug carrier. Drug carriers are essential for delivering medication to specific parts of the body, increasing the efficacy of the drug and reducing side effects .
Analytical Applications in Pharma
In the pharmaceutical industry, compounds like 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one are used in analytical applications. These include pharma release testing, method development for qualitative and quantitative analyses, and quality control testing .
Catalysis
The compound’s structure and properties may make it suitable for use as a catalyst in chemical reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in many industrial processes .
Electrode Fabrication
There is potential for this compound to be used in the fabrication of electrodes. Electrodes are a critical component of many electronic devices, including batteries and sensors .
Adsorption of Gases and Organic Pollutants
The compound’s ability to adsorb gases and organic pollutants makes it a candidate for use in air purification systems and environmental remediation efforts .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLSDPYQPBVKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

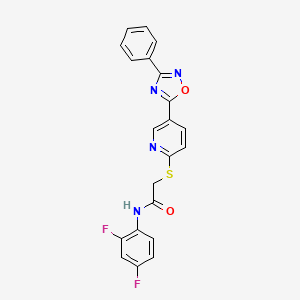
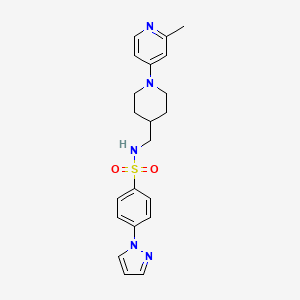
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)
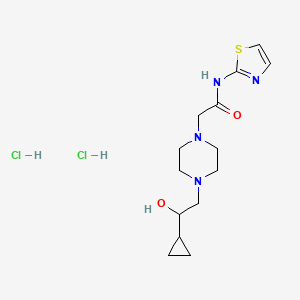
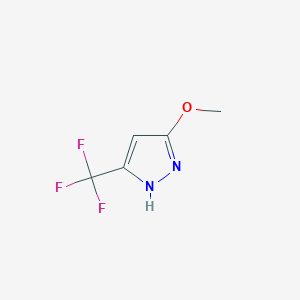
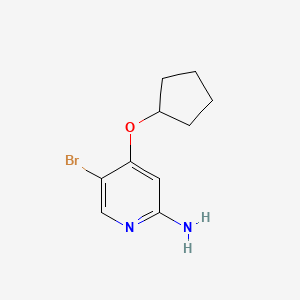
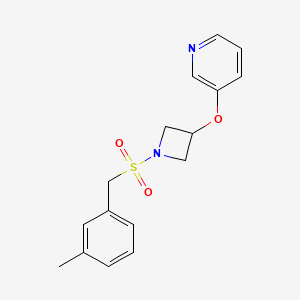
![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)

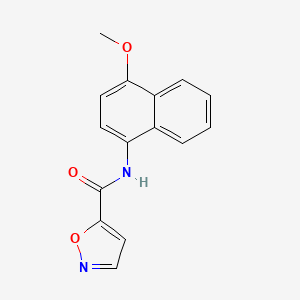
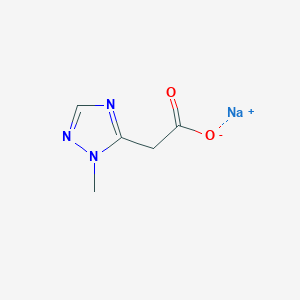
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
![1-[4-(1-Aminoisoquinolin-5-Yl)phenyl]-3-(5-Tert-Butyl-1,2-Oxazol-3-Yl)urea](/img/structure/B2989328.png)
